molecular formula C6H3BrN2 B014956 5-Bromo-2-Cyanopyridine CAS No. 97483-77-7

5-Bromo-2-Cyanopyridine

Cat. No. B014956
CAS RN: 97483-77-7
M. Wt: 183.01 g/mol
InChI Key: DMSHUVBQFSNBBL-UHFFFAOYSA-N
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Description

5-Bromo-2-cyanopyridine, also known as 5-bromopicolinonitrile, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a solid substance with the molecular formula C6H3BrN2 .


Synthesis Analysis

5-Bromo-2-cyanopyridine can be synthesized using POCl3/CH2Cl2/Pyridine as a dehydrating reagent from 2-amino-5-bromopyridine by a three-step reaction . Cyanopyridines were investigated for the controlled synthesis of cocrystals by applying the pKa rule .


Molecular Structure Analysis

The molecular weight of 5-Bromo-2-cyanopyridine is 183.01 g/mol . The IUPAC name is 5-bromopyridine-2-carbonitrile. The InChI is 1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H and the InChIKey is DMSHUVBQFSNBBL-UHFFFAOYSA-N . The Canonical SMILES is C1=CC(=NC=C1Br)C#N .


Chemical Reactions Analysis

The intramolecular hyperconjugative interactions of the p to p* transitions from (C1—C2, C3—C4. C5—N6) p bonds in the pyridine ring lead to strong delocalization .


Physical And Chemical Properties Analysis

5-Bromo-2-cyanopyridine is a white to light yellow to light orange powder to crystal . It has a melting point of 129.0 to 133.0 °C and a boiling point of 110 °C/3 mmHg . It is soluble in methanol .

Scientific Research Applications

Pharmaceutical Intermediate

“5-Bromo-2-Cyanopyridine” is employed as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it contributes to are not mentioned, but intermediates are crucial in the drug manufacturing process.

Synthesis of Aza-Terphenyl Diamidine Analogs

This compound can be used in the synthesis of aza-terphenyl diamidine analogs . These analogs exhibit potent antiprotozoal activity, meaning they can be effective in treating diseases caused by protozoa.

Synthesis of Pyridine-Diketopyrrolopyrrole (PyDPP)

“5-Bromo-2-Cyanopyridine” can also be used in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP) . PyDPP is a building block for preparing low band-gap copolymers.

Use in Polymer Solar Cells

The synthesized low band-gap copolymers from PyDPP can be used as an electron donor in polymer solar cells . This application is part of the broader field of renewable energy research, specifically in the development of more efficient solar cells.

Solubility in Various Solvents

“5-Bromo-2-Cyanopyridine” is soluble in dichloromethane, ether, ethyl acetate, and methanol . This property is important in various chemical reactions where the solubility of the reactants can significantly affect the outcome of the reaction.

Incompatibility with Oxidizing Agents

This compound is incompatible with oxidizing agents . This information is crucial in handling and storage of the compound, as well as in its use in chemical reactions.

Safety And Hazards

5-Bromo-2-cyanopyridine is toxic if swallowed and causes skin and eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . If symptoms persist, it is advised to call a physician .

properties

IUPAC Name

5-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSHUVBQFSNBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355754
Record name 5-Bromo-2-Cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-Cyanopyridine

CAS RN

97483-77-7
Record name 5-Bromo-2-Cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-cyanopyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,5-Dibromopyridine (20.0 g, 84.4 mmol) was dissolved in dimethylformamide (422 mL). To the stirred solution was added copper(I) cyanide. After refluxing for 5 h, the mixture was cooled to room temperature and stored overnight. The reaction mixture was diluted with ethyl acetate (1200 mL) and filtered through a Buchner funnel containing sand, Celite, and silica gel layers. The filtrate was concentrated to a volume of 400 mL. This organic liquid was diluted with water (300 mL) and the resulting liquid was extracted with ethyl acetate (2×200 mL). The organic extracts were combined, washed with water (2×300 mL) and brine (1×250 mL), and dried over magnesium sulfate. After concentration, the product was purified via silica gel chromatography (50:50 ethyl acetate/CH2Cl2) to afford the title compound (9.79 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
422 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Referring now to Scheme 3, a mixture of 2,5-dibromopyridine (20 mmol) and Cu(1)CN (20 mmol) in DMF (120 mL) was refluxed for 12 hr at 120° C. The reaction mixture was poured onto water and the solid which formed was extracted by using ethylacetate (250 mL, 3 times). The solvent was evaporated and the precipitate purified (SiO2, hexanes/EtOAc 90:10). Yield 74%, mp 125–126° C. 1H nmr (DMSO-d6); δ 8.03 (d, J=8.1 Hz, 1H), 8.37 (dd, J=8.1, 2.1 Hz, 1H). 8.92 (d, J=2.1 Hz, 1H). 13C nmr; δ 152.2, 140.6, 131.1, 130.3, 125.1, 117.0.
Quantity
20 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Cu(1)CN
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The mixture of 2,5-dibromopyridine (4.74 g, 20.0 mmol), zinc cyanide (1.40 g, 12.0 mmol), zinc dust (0.059 g, 0.90 mmol), and Pd(dppf)Cl2.CH2Cl2 (0.36 g, 0.44 mmol) in 25 ml of DMF was heated at reflux for 5 h, cooled to RT, diluted with H2O, extracted with EtOAc, the organic portion was washed with brine, the solvents were removed, the crude compound was purified by flash column chromatography (5 to 15% of EtOAc in hexanes), the titled compound was obtained as an off-white solid.
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0.059 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In 1 L of dimethylformamide was dissolved 100 g of 2,5-dibromopyridine, 32 g of cupper cyanide and 17.8 g of sodium cyanide were added to the solution at room temperature and the solution was stirred at the temperature of 150° C. for 7 hours for reaction. After being cooled to room temperature, the reaction mixture was added with water and extracted with ethyl acetate. The organic layer was washed with brine, dehydrated, filtered and concentrated in vacuo. The title compound 54 g was obtained. Yield 70%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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